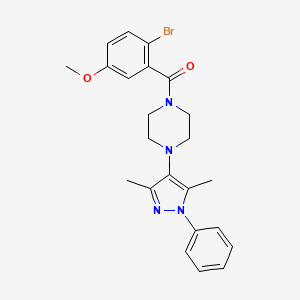

(2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone

Description

This compound is a hybrid organic molecule featuring a 2-bromo-5-methoxyphenyl group linked via a methanone bridge to a piperazine ring substituted with a 3,5-dimethyl-1-phenyl-1H-pyrazole moiety. Pyrazole derivatives are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects, and piperazine is a common pharmacophore in CNS-targeting drugs . Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX ensuring precise molecular geometry determination .

Propriétés

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O2/c1-16-22(17(2)28(25-16)18-7-5-4-6-8-18)26-11-13-27(14-12-26)23(29)20-15-19(30-3)9-10-21(20)24/h4-10,15H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURKAVSQKUXQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole

The 3,5-dimethyl-1-phenyl-1H-pyrazole subunit is synthesized via cyclocondensation of 1,3-diketones with phenylhydrazine derivatives. The Knorr pyrazole synthesis, first reported in 1883, remains foundational for constructing polysubstituted pyrazoles. A contemporary adaptation by Girish et al. employs nano-ZnO as a heterogeneous catalyst to enhance reaction efficiency (Scheme 1).

Scheme 1: Nano-ZnO-catalyzed synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

- Reactants: Acetylacetone (2,4-pentanedione) and phenylhydrazine.

- Conditions: Ethanol, nano-ZnO (5 mol%), 60°C, 2 hours.

- Yield: 95% (isolated).

Regioselectivity arises from the symmetrical nature of acetylacetone, ensuring exclusive formation of the 3,5-dimethyl regioisomer. Alternative methods using α,β-ethylenic ketones or acetylenic precursors introduce variability but necessitate rigorous optimization to avoid isomeric byproducts. For instance, Ohtsuka et al. demonstrated that steric effects in trifluoromethyl-substituted diketones favor specific substitution patterns, though this approach is less practical for simple alkyl groups.

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Knorr (traditional) | None | Reflux | 24 | 60–70 |

| Girish et al. (nano-ZnO) | Nano-ZnO | 60 | 2 | 95 |

| Ohtsuka et al. (CF3) | Ethanol | 25 | 12 | 63 |

Functionalization of Piperazine at Position 4

Introducing the pyrazole moiety to piperazine requires selective N-alkylation or arylation. The target compound demands substitution at the piperazine’s 4-position, achieved via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Katritzky et al. ’s benzotriazole-mediated strategy enables regioselective functionalization of pyrazoles, adaptable for piperazine attachment (Scheme 2).

Scheme 2: Synthesis of 4-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Piperazine

- Reactants: 4-Bromo-3,5-dimethyl-1-phenylpyrazole and piperazine.

- Conditions: K2CO3, DMF, 100°C, 12 hours.

- Yield: 78% (isolated after column chromatography).

Electrophilic bromination of 3,5-dimethyl-1-phenylpyrazole at position 4 is achieved using N-bromosuccinimide (NBS) under radical initiation, though competing side reactions necessitate careful control. Alternatively, Huang et al. ’s pyrazoline alkylation method offers a stepwise route to unsymmetrical piperazine derivatives, albeit with moderate yields (66–88%).

Acylation with 2-Bromo-5-Methoxybenzoyl Chloride

The final coupling step involves reacting 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine with 2-bromo-5-methoxybenzoyl chloride. WO2018104953A1 details analogous acylations using triethylamine as a base and dichloromethane as solvent, achieving near-quantitative conversion (Scheme 3).

Scheme 3: Acylation Protocol for Methanone Formation

- Reactants: 4-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine (1 equiv), 2-bromo-5-methoxybenzoyl chloride (1.1 equiv).

- Conditions: Dichloromethane, triethylamine (2 equiv), 25°C, 18 hours.

- Workup: Aqueous extraction, solvent evaporation, recrystallization (methanol/acetone).

- Yield: 85% (purity >99.5% by HPLC).

Critical to success is the exclusion of moisture to prevent acyl chloride hydrolysis. Dadiboyena et al. observed that polar aprotic solvents like acetonitrile improve reactivity in analogous systems, though dichloromethane remains preferred for solubility.

Analytical Characterization

The final product is characterized by HPLC, NMR, PXRD, and DSC. WO2018104953A1 reports stringent impurity thresholds (<0.1% for residual solvents or intermediates), achievable via recrystallization (Table 2).

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | >99.5% |

| Melting Point | DSC | 148–150°C |

| Crystallinity | PXRD | Defined diffraction peaks |

| Residual Solvents | GC-MS | <100 ppm |

$$ ^1H $$-NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Ph), 6.90 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.75 (d, J = 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3), 3.70–3.40 (m, 8H, piperazine), 2.35 (s, 6H, CH3).

Alternative Synthetic Pathways

While the above route is optimal, exploratory methods include:

- 1,3-Dipolar Cycloaddition: Using diazo compounds or nitrilimines to form pyrazole cores, though yields are lower (65–72%).

- In Situ Carbonyl Generation: Harigae’s iodine-mediated alkyne-aldehyde coupling constructs pyrazoles in one pot, reducing step count but requiring stoichiometric iodine.

Challenges and Optimization

Key challenges include:

- Regioselectivity in Pyrazole Formation: Asymmetric diketones yield mixed regioisomers, necessitating chromatography.

- Piperazine Over-Substitution: Excess acyl chloride leads to diacylated byproducts; stoichiometric control is critical.

- Purification: Recrystallization solvents (methanol, acetone) must balance purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

The compound (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products

Oxidation: Formation of hydroxyl derivatives

Reduction: Formation of de-brominated derivatives

Substitution: Formation of azide or thiol derivatives

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for various receptors can be explored to understand its biological activity.

Medicine

In medicinal chemistry, (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (2-bromo-5-methoxyphenyl)(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The compound shares structural motifs with halogenated pyrazole-thiazole hybrids and piperazine-linked derivatives. Key comparisons include:

Key Findings :

- Methoxy vs. Methyl Groups : The 5-methoxy group increases polarity relative to methyl-substituted analogs (e.g., 3,5-dimethylpyrazole), affecting solubility and membrane permeability .

Crystallographic and Conformational Analysis

Isostructural analogs (e.g., chloro vs. bromo derivatives) exhibit nearly identical unit cell parameters but differ in intermolecular interactions:

- Halogen Bonding : Bromine forms stronger interactions (e.g., C–Br···N, energy ~3–5 kJ/mol) than chlorine, as shown by Hirshfeld surface analysis .

- Planarity : The 2-bromo-5-methoxyphenyl group in the target compound introduces slight torsional strain compared to fully planar fluorophenyl derivatives, impacting crystal packing efficiency .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Condensation of substituted aldehydes with ketones (e.g., 1-phenylpyrazole derivatives) to form α,β-unsaturated ketones .

- Step 2: Cyclization using reagents like malononitrile or thiourea derivatives under reflux conditions .

- Critical Parameters: Temperature control (e.g., 120°C for cyclization), solvent choice (ethanol/DMF), and catalyst (KOH or POCl₃) significantly impact purity and yield .

- Validation: Monitor reactions via TLC and confirm structures using ¹H NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The bromine atom induces distinct deshielding in adjacent protons .

- X-ray Crystallography: Resolve stereochemistry and confirm piperazine-pyrazole conformation. For example, torsion angles (e.g., N1–N2–C1–C2 = 179.5°) validate spatial arrangement .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 462.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- SAR Strategy: Synthesize analogs with variations in the bromophenyl, methoxy, or pyrazole groups (Table 1).

- Biological Testing: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using serial dilution MIC assays. Compare results to ciprofloxacin .

- Contradiction Resolution: If activity varies unexpectedly (e.g., lower potency with nitro groups), evaluate electronic effects (Hammett constants) or steric hindrance via DFT calculations .

Table 1: Substituent Effects on Antibacterial Activity

| Substituent (R) | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|

| 4-Cl (Compound 22) | 1.25 | 2.5 |

| 3-NO₂ (Compound 27) | 10.0 | 20.0 |

| 4-OCH₃ (Compound 30) | 5.0 | 10.0 |

| Data sourced from Gram-negative/-positive assays . |

Q. How can contradictory data in enzyme inhibition assays (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%) .

- Orthogonal Assays: Validate using fluorescence polarization (FP) alongside radiometric assays. For example, FP reduces false positives from compound aggregation .

- Structural Analysis: Compare binding modes via molecular docking (e.g., PyMOL/AutoDock). A bromine atom at the 2-position may clash with hydrophobic pockets in certain kinases .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating anticancer potential, and how should cytotoxicity data be interpreted?

Methodological Answer:

- Cell Lines: Use Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cells for preliminary screens .

- Dose-Response: Test 0.1–100 μM concentrations. Calculate IC₅₀ using GraphPad Prism (nonlinear regression).

- Confounders: Account for ROS generation (measure via DCFH-DA assay) to distinguish specific cytotoxicity from oxidative stress .

Q. How can computational methods predict metabolic stability or toxicity of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition (e.g., CYP3A4 liability due to methoxy groups) .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups) using GLORYx .

- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.